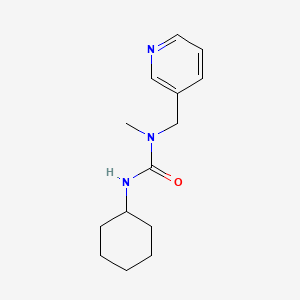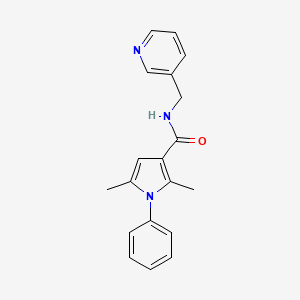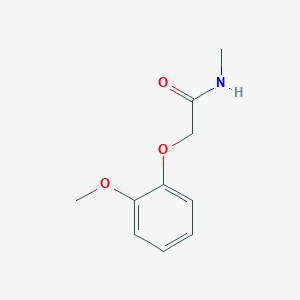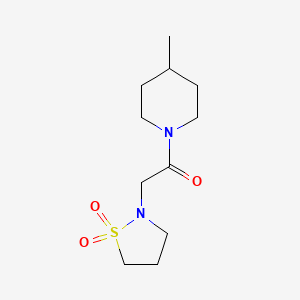![molecular formula C11H15NO2 B7564798 N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7564798.png)
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide is a chemical compound that belongs to the class of cyclobutane carboxamides. This compound has gained significant attention in the scientific community due to its potential use in various research applications.
Mecanismo De Acción
The mechanism of action of N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide involves the modulation of certain receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. This compound has been shown to act as a partial agonist of these receptors, which can lead to the activation of certain signaling pathways and the modulation of neurotransmitter release.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. These effects include the modulation of neurotransmitter release, the inhibition of certain enzymes, and the activation of certain signaling pathways. This compound has also been shown to exhibit neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide in lab experiments is its potent and selective binding affinity for certain receptors in the central nervous system. This allows for the precise modulation of these receptors and the study of their downstream effects. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research and development of N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide. One potential direction is the further exploration of its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Another direction is the development of new derivatives of this compound with improved solubility and binding affinity for certain receptors. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for the treatment of neurological disorders.
Métodos De Síntesis
The synthesis of N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide involves the reaction of furan-2-ethylamine with cyclobutanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under inert conditions. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. This compound has been shown to exhibit potent and selective binding affinity for certain receptors in the central nervous system, making it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(10-6-3-7-14-10)12-11(13)9-4-2-5-9/h3,6-9H,2,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAQOARTYZXGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)

![6-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564728.png)
![(E)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenylprop-2-enamide](/img/structure/B7564730.png)

![N,7-dimethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7564735.png)
![1-(2-Fluorophenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7564738.png)


![N-[1-(furan-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7564779.png)
![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)

